molecular formula C4H11ClN4O2 B6331579 3-{[Amino(imino)methyl]amino}alanine hydrochloride (H-Ala(Guanidino)-OH.HCl) CAS No. 1246276-62-9

3-{[Amino(imino)methyl]amino}alanine hydrochloride (H-Ala(Guanidino)-OH.HCl)

Cat. No. B6331579
M. Wt: 182.61 g/mol
InChI Key: ZOXYHKHLLCDEAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[Amino(imino)methyl]amino}alanine hydrochloride (H-Ala(Guanidino)-OH.HCl) is an amino acid derivative commonly used in scientific research for its biochemical and physiological effects. It is a white crystalline powder that is soluble in water, and is often used in laboratory experiments for its ability to act as a buffer in aqueous solutions. H-Ala(Guanidino)-OH.HCl is a synthetic compound with a wide range of applications in various scientific fields, from biochemistry and physiology to pharmacology and biotechnology.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 3-{[Amino(imino)methyl]amino}alanine hydrochloride involves the reaction of L-alanine with guanidine hydrochloride in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the desired product.

Starting Materials
L-alanine, Guanidine hydrochloride, N,N'-dicyclohexylcarbodiimide (DCC), Dimethylformamide (DMF), Diethyl ether, Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

Reaction
Step 1: Dissolve L-alanine (1 equivalent) and guanidine hydrochloride (1.1 equivalents) in DMF., Step 2: Add DCC (1.1 equivalents) to the reaction mixture and stir for 2 hours at room temperature., Step 3: Filter the reaction mixture to remove the dicyclohexylurea byproduct., Step 4: Concentrate the filtrate under reduced pressure to obtain a crude product., Step 5: Dissolve the crude product in a minimum amount of water and adjust the pH to 2-3 using HCl., Step 6: Extract the product with diethyl ether and dry the organic layer over anhydrous sodium sulfate., Step 7: Concentrate the organic layer under reduced pressure to obtain the desired product as a white solid., Step 8: Recrystallize the product from water to obtain the pure compound as a white crystalline solid., Step 9: Dissolve the product in water and adjust the pH to 7-8 using NaOH to obtain the hydrochloride salt of the product.

Mechanism Of Action

H-Ala(Guanidino)-OH.HCl acts as an enzyme inhibitor, as it can bind to active sites on enzymes and prevent their activity. It can also act as a transporter inhibitor, as it can bind to the active sites of certain transporters and prevent their activity. Additionally, H-Ala(Guanidino)-OH.HCl can act as a buffer, as it can stabilize pH levels and prevent the denaturation of proteins.

Biochemical And Physiological Effects

H-Ala(Guanidino)-OH.HCl has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, as well as certain transporters. Additionally, it has been shown to stabilize pH levels and prevent the denaturation of proteins. It has also been shown to have a variety of other effects, including the modulation of cell signaling pathways and the inhibition of oxidative stress.

Advantages And Limitations For Lab Experiments

H-Ala(Guanidino)-OH.HCl has several advantages for laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable in aqueous solutions. Additionally, it can be used to stabilize pH levels and prevent the denaturation of proteins. However, it is important to note that H-Ala(Guanidino)-OH.HCl can also inhibit the activity of certain enzymes and transporters, which may limit its usefulness in certain experiments.

Future Directions

There are a number of potential future directions for research involving H-Ala(Guanidino)-OH.HCl. For example, further research could be done to explore its potential as a therapeutic agent for certain diseases. Additionally, further research could be done to explore its potential as a tool for modulating cell signaling pathways and inhibiting oxidative stress. Additionally, further research could be done to explore its potential as a tool for modulating the activity of certain enzymes and transporters. Finally, further research could be done to explore its potential as a tool for stabilizing pH levels in aqueous solutions.

Scientific Research Applications

H-Ala(Guanidino)-OH.HCl has a wide range of applications in scientific research. It is commonly used as a buffer in aqueous solutions, as it can stabilize pH levels and prevent the denaturation of proteins. It is also used in the study of enzyme kinetics, as it can inhibit the activity of certain enzymes. Additionally, H-Ala(Guanidino)-OH.HCl is used in the study of membrane transport proteins, as it can inhibit the activity of certain transporters.

properties

IUPAC Name

2-amino-3-(diaminomethylideneamino)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N4O2.ClH/c5-2(3(9)10)1-8-4(6)7;/h2H,1,5H2,(H,9,10)(H4,6,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOXYHKHLLCDEAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)N=C(N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-(diaminomethylideneamino)propanoic acid;hydrochloride

CAS RN

1482-99-1
Record name 3-[(aminoiminomethyl)amino]-L-alanine monohydrochloride
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